molecular formula C24H29N5O B2991551 2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2097925-27-2

2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2991551
CAS No.: 2097925-27-2
M. Wt: 403.53
InChI Key: IGJJHMMWFUTPPS-UHFFFAOYSA-N
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Description

2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C24H29N5O and its molecular weight is 403.53. The purity is usually 95%.
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Scientific Research Applications

Anti-Proliferative Activities

Compounds similar to the one have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds showed significant anti-proliferative activities in such cell lines. These findings indicate potential applications in cancer research and therapy (Parveen et al., 2017).

Synthesis and Microbial Screening

Derivatives of the chemical structure have been synthesized and screened for antimicrobial activities. Specifically, derivatives with different effective substituents showed notable action against tested microbes, indicating their potential use in developing new antimicrobial agents (Goswami et al., 2022).

Anti-Inflammatory Activity

Some derivatives of this compound, specifically 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, have been studied for their potential anti-inflammatory activity. These compounds exhibited significant anti-inflammatory activity and minor ulcerogenic effects, suggesting their possible use in developing anti-inflammatory drugs (El-Salam et al., 2009).

Antihypertensive Agents

Compounds with a piperidine structure similar to the query compound have been prepared and tested for their antihypertensive activity. These compounds showed promising results in reducing blood pressure in hypertensive models, indicating potential applications in the treatment of hypertension (Takai et al., 1986).

Optoelectronic and Charge Transport Properties

Derivatives of hydroquinoline, which share structural similarities with the query compound, have been studied for their optoelectronic and charge transport properties. These studies are crucial for developing efficient multifunctional materials, especially in the field of electronics and photonics (Irfan et al., 2020).

Properties

IUPAC Name

2-[4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c25-15-20-13-18-5-1-3-7-21(18)26-24(20)28-11-9-17(10-12-28)16-29-23(30)14-19-6-2-4-8-22(19)27-29/h13-14,17H,1-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJJHMMWFUTPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=C5CCCCC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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